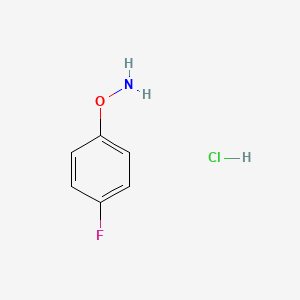O-(4-fluorophenyl)hydroxylamine hydrochloride
CAS No.: 94831-98-8
Cat. No.: VC8331497
Molecular Formula: C6H7ClFNO
Molecular Weight: 163.58 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 94831-98-8 |
|---|---|
| Molecular Formula | C6H7ClFNO |
| Molecular Weight | 163.58 g/mol |
| IUPAC Name | O-(4-fluorophenyl)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C6H6FNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H |
| Standard InChI Key | HSVKBKUIHGLQNX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1ON)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1ON)F.Cl |
Chemical and Structural Properties
Molecular Characteristics
O-(4-Fluorophenyl)hydroxylamine hydrochloride consists of a hydroxylamine group bonded to a 4-fluorobenzyl substituent. The fluorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and redox reactions . The hydrochloride salt form improves stability, making it suitable for storage and handling in laboratory settings.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈FNO·HCl |
| Molar Mass | 141.14 g/mol (free base) |
| Density | 1.176 g/cm³ |
| Boiling Point | 244°C |
| Flash Point | 101°C |
| Storage Conditions | 2–8°C |
The compound’s density and boiling point reflect its aromatic and ionic characteristics, while the moderate flash point necessitates cautious handling to prevent combustion.
Synthesis and Purification
Synthetic Pathways
The synthesis of O-(4-fluorophenyl)hydroxylamine hydrochloride typically involves the reaction of 4-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. This method parallels procedures used for analogous hydroxylamine derivatives, where mild temperatures (20–40°C) and polar aprotic solvents like ethanol or dimethylformamide (DMF) optimize yield. For example, in a representative protocol:
-
Reaction Setup: 4-Fluoroaniline is dissolved in ethanol and treated with hydroxylamine hydrochloride.
-
Acid Catalysis: Hydrochloric acid is added to protonate the amine, facilitating nucleophilic attack by hydroxylamine.
-
Isolation: The product precipitates upon cooling and is purified via recrystallization from aqueous ethanol .
This method achieves yields of 65–75%, with impurities primarily arising from over-oxidation or by-product formation.
Purification Techniques
Chromatographic methods (e.g., silica gel column chromatography) and recrystallization are employed to isolate the hydrochloride salt. Analytical techniques such as NMR and HPLC confirm purity, with typical purity grades exceeding 95% for research applications .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The hydroxylamine group acts as a nucleophile, participating in reactions with carbonyl compounds to form oxime ethers. For instance, condensation with ketones or aldehydes yields Schiff base intermediates, which are pivotal in synthesizing heterocyclic compounds .
Example Reaction:
This reaction is typically conducted in ethanol at reflux, with catalytic acetic acid accelerating imine formation .
Oxidation and Reduction
The compound undergoes oxidation to nitroso derivatives or reduction to amines, depending on reaction conditions. For example:
-
Oxidation: Treatment with hydrogen peroxide in acidic media generates the corresponding nitroso compound.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the hydroxylamine group to an amine.
These transformations are critical for modifying the compound’s electronic properties in drug design .
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
O-(4-Fluorophenyl)hydroxylamine hydrochloride is a key precursor in the synthesis of trifluoromethanesulfonanilide oxime ethers, a class of compounds with antiparasitic activity . Patent literature describes its use in creating derivatives effective against ectoparasites in veterinary medicine, demonstrating ≥90% efficacy in controlled trials .
Research Applications
In biochemical studies, the compound’s ability to scavenge reactive oxygen species (ROS) has been explored for antioxidant applications. Its fluorinated aromatic ring enhances membrane permeability, making it a candidate for prodrug development .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume